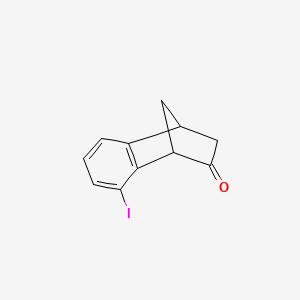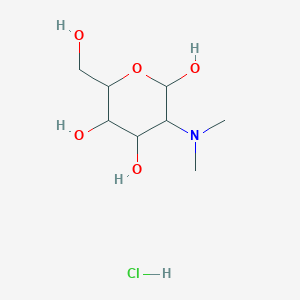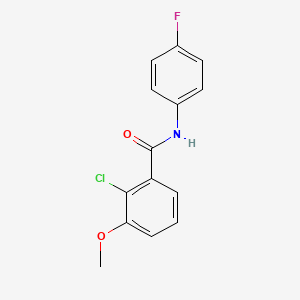![molecular formula C9H18OSi B15075787 Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- CAS No. 60484-85-7](/img/structure/B15075787.png)
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-, also known as trimethyl (7-oxabicyclo[4.1.0]hept-1-yl)silane, is a chemical compound with the molecular formula C9H18OSi. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. The presence of the trimethylsilyl group further enhances its reactivity and utility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- typically involves the reaction of 7-oxabicyclo[4.1.0]hept-1-ene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted silanes
Scientific Research Applications
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to functionalize substrates and improve the dispersion of nanoparticles.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- involves its ability to act as a coupling agent, facilitating the formation of covalent bonds between different molecules. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Another silane-based compound with similar applications in surface functionalization and nanoparticle dispersion.
Trimethyl(6-phenyl-7-oxabicyclo[4.1.0]hept-2-yl)silane: A related compound with a phenyl group, offering different reactivity and applications.
Trimethyl(13-oxabicyclo[10.1.0]tridec-1-yl)silane: A larger bicyclic silane with unique properties and uses.
Uniqueness
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- is unique due to its specific bicyclic structure and the presence of the trimethylsilyl group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
60484-85-7 |
|---|---|
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
trimethyl(7-oxabicyclo[4.1.0]heptan-1-yl)silane |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8(9)10-9/h8H,4-7H2,1-3H3 |
InChI Key |
ZZMCMSCUGYSBFL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C12CCCCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


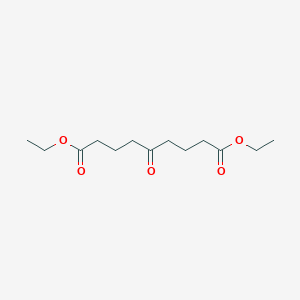
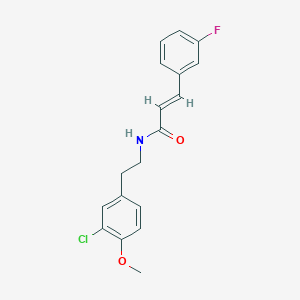

![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

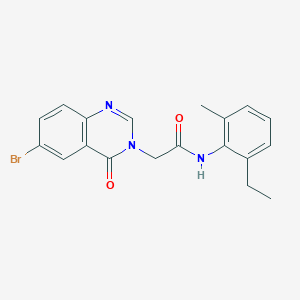
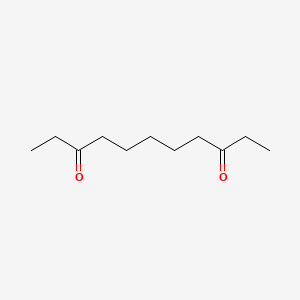
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)


